

A Comprehensive Technical Guide to 3-Methyl-1-hexyne

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-1-hexyne

Cat. No.: B1595816

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical compound **3-Methyl-1-hexyne**, including its unique Chemical Abstracts Service (CAS) number, physical and chemical properties, safety information, and relevant experimental protocols. This document is intended to serve as a valuable resource for professionals in research and development.

Core Chemical Information

3-Methyl-1-hexyne is an organic compound classified as an alkyne. Its structure features a terminal triple bond and a methyl group at the third carbon position.

CAS Number: 40276-93-5[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Molecular Formula: C₇H₁₂[\[2\]](#)[\[3\]](#)[\[4\]](#)

Linear Formula: HC≡CCH(CH₃)CH₂CH₂CH₃[\[1\]](#)

Synonyms: 1-Hexyne, 3-methyl-[\[2\]](#)[\[3\]](#)

Physicochemical Properties

A summary of the key physical and chemical properties of **3-Methyl-1-hexyne** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Weight	96.17 g/mol	[1] [2] [3] [5]
Boiling Point	85 °C	[3]
Melting Point	-88.73 °C (estimate)	[3]
Density	0.710 g/mL at 25 °C	[1] [3]
Refractive Index (n _{20/D})	1.402 - 1.403	[1] [3]
Flash Point	-15 °C (-5 °F) - closed cup	[1] [3]
Vapor Pressure	79 mmHg at 25 °C	

Safety and Handling

3-Methyl-1-hexyne is a highly flammable liquid and vapor.[\[5\]](#) It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area, away from heat, sparks, and open flames.

Hazard Classification	GHS Pictogram	Signal Word	Hazard Statement
Flammable liquids (Category 2)	GHS02	Danger	H225: Highly flammable liquid and vapor [1] [5]

Personal Protective Equipment (PPE): It is recommended to use eye shields, face shields, and gloves when handling this compound. A respirator with a suitable filter (e.g., type ABEK (EN14387)) should be used when necessary.[\[1\]](#)

Experimental Protocols

While specific experimental protocols for the synthesis and purification of **3-Methyl-1-hexyne** are not readily available, a reliable method can be adapted from the synthesis of the analogous compound, 3-ethyl-1-hexyne. The following is a generalized protocol.

Synthesis of 3-Methyl-1-hexyne (Adapted Method)

This procedure involves the alkylation of a smaller alkyne.

Materials:

- 1-Pentyne
- n-Butyllithium (n-BuLi) in hexane
- Methyl iodide (CH_3I)
- Dry pentane or hexane
- 4 N Hydrochloric acid (HCl)
- Anhydrous potassium carbonate (K_2CO_3)

Procedure:

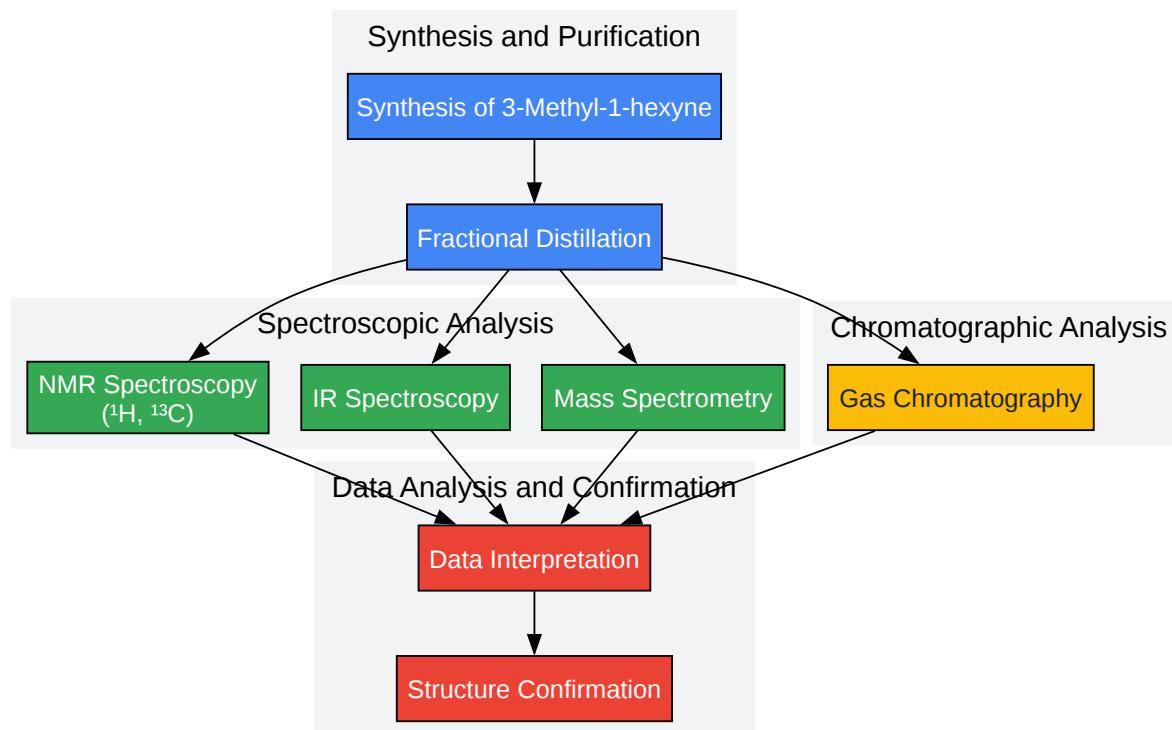
- In a dry, three-necked, round-bottomed flask under an inert atmosphere (e.g., nitrogen), dissolve 1-pentyne in dry pentane.
- Cool the flask in a cold bath (e.g., acetone/dry ice).
- Slowly add a solution of n-butyllithium in hexane to the stirred solution.
- Allow the mixture to warm to approximately 10°C and stir until the initial precipitate dissolves, resulting in a clear yellow solution.
- Recool the solution to 0°C in an ice bath.
- Slowly add a solution of methyl iodide in dry pentane.
- After the addition is complete, allow the reaction mixture to stir for several hours or until the reaction is complete (monitored by TLC or GC).
- Carefully quench the reaction by adding 4 N hydrochloric acid with cooling.

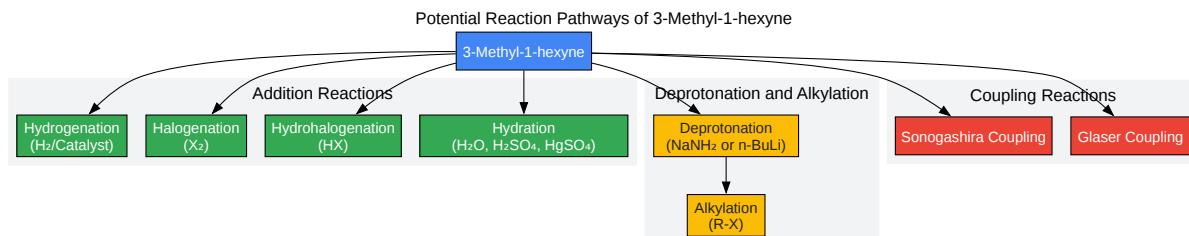
- Separate the organic layer, wash it with water, and dry it over anhydrous potassium carbonate.
- Filter the solution and remove the low-boiling solvent by distillation.
- Purify the resulting **3-Methyl-1-hexyne** by fractional distillation.

Purification

Fractional distillation is the primary method for purifying **3-Methyl-1-hexyne**. For high purity, a spinning-band distillation apparatus is recommended.

Analytical Characterization


The identity and purity of **3-Methyl-1-hexyne** can be confirmed using various analytical techniques:


- Gas Chromatography (GC): To assess the purity of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR will show characteristic signals for the acetylenic proton, the methine proton, and the different methylene and methyl groups.
 - ^{13}C NMR will display distinct peaks for the sp-hybridized carbons of the alkyne and the sp³-hybridized carbons of the alkyl chain.
- Infrared (IR) Spectroscopy: To identify the characteristic C≡C and ≡C-H stretching vibrations of the terminal alkyne.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Visualizing Workflows and Reactions

To further aid researchers, the following diagrams illustrate a typical workflow for chemical characterization and potential reaction pathways for **3-Methyl-1-hexyne**.

Workflow for Chemical Identification and Characterization

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-METHYL-1-HEXENE(3404-61-3) ^{13}C NMR spectrum [chemicalbook.com]
- 2. C7H16 3-methylhexane low high resolution ^1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 3-methylhexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 3-Methyl-1-hexyne [webbook.nist.gov]
- 4. 3-METHYL-1-HEXYNE | lookchem [lookchem.com]
- 5. Page loading... [guidechem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-Methyl-1-hexyne]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1595816#3-methyl-1-hexyne-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com